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molecular formula C10H15IN2O2 B1397843 4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole CAS No. 879487-88-4

4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole

Cat. No. B1397843
M. Wt: 322.14 g/mol
InChI Key: HVRQFISDBJZTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

To a mixture of 4-iodopyrazole (Aldrich, Buchs, Switzerland, 10 g, 51.6 mmol) and Cs2CO3 (20.16 g 61.9 mmol) was added 2-(2-bromoethoxy)tetrahydro-2H-pyran (Aldrich, Buchs, Switzerland, 9.74 ml, 61.9 mmol). The RM was stirred at 70° C. for 17 h. Then the RM was quenched with water (100 ml) and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (hexane/EtOAc 0% to 30%). The fractions containing product were combined and evaporated to dryness to give the title compound as a colorless oil. (HPLC: tR 3.12 min (Method A); M+H=323 MS-ES)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
9.74 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:14][CH2:15][O:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][O:18]1>>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:14][CH2:15][O:16][CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][O:18]2)[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Cs2CO3
Quantity
20.16 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
9.74 mL
Type
reactant
Smiles
BrCCOC1OCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The RM was stirred at 70° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the RM was quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (hexane/EtOAc 0% to 30%)
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
IC=1C=NN(C1)CCOC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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